5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol is a specialized organic compound that features a bromine atom at the 5-position of the pyridine ring, a trimethylsilyl-ethynyl group at the 2-position, and a hydroxyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 240.12 g/mol. This compound is part of a larger family of pyridine derivatives, which are known for their diverse applications in medicinal chemistry and materials science.
The synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol generally involves several key steps:
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol has several potential applications:
Several compounds share structural similarities with 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-pyridin-2(1H)-ol | Structure | Contains a hydroxyl group but lacks the ethynyl functionality. |
| Trimethylsilylacetylene | Structure | A simpler structure without the pyridine ring; used in coupling reactions. |
| 5-Iodo-pyridin-2(1H)-amine | Structure | Similar halogen substitution but features an amine instead of an ethynyl group. |
These compounds highlight the uniqueness of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol by combining both halogenation and ethynyl functionalities within a pyridine framework, which may contribute to its distinct reactivity and potential applications.
The systematic IUPAC name 5-bromo-2-[(trimethylsilyl)ethynyl]pyridin-3-ol delineates its structural features with precision:
The compound’s SMILES notation (C[Si](C)(C)C#CC1=C(C(=NC=C1)Br)O) and InChI key (XGERZIBGPZAWHY-UHFFFAOYSA-N) encode its connectivity and stereoelectronic properties. Notably, the TMS-ethynyl moiety adopts a linear geometry orthogonal to the pyridine plane, while the hydroxyl group participates in intramolecular hydrogen bonding with the adjacent nitrogen atom.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrNOSi |
| Molecular Weight | 270.12 g/mol |
| Hybridization (Si) | sp³ |
| Key Functional Groups | Br, C≡C-Si(CH₃)₃, -OH |
The synthesis of 5-bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol is rooted in milestones in organosilicon chemistry:
The TMS-ethynyl group in this compound exemplifies the evolution of silicon-based protective strategies and coupling methodologies, bridging classical stoichiometric methods with modern catalytic cycles.
This compound’s trifunctional design enables three distinct reactivity pathways:
Comparative analysis with structurally related compounds highlights its unique attributes:
In pharmaceutical research, this compound has been employed to synthesize kinase inhibitors by leveraging its bromine and ethynyl groups for sequential cross-coupling. In materials science, its hydroxyl group directs the assembly of metal-organic frameworks (MOFs) with luminescent properties.
Brominated pyridine derivatives serve as crucial building blocks in the synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol, providing strategic sites for selective functionalization through cross-coupling reactions . The electron-withdrawing nature of bromine reduces electron density on neighboring carbon atoms, making them more susceptible to nucleophilic attack compared to unsubstituted positions . This characteristic enables regioselective transformations essential for constructing the target compound.
Studies on the bromination of pyridine-type heterocycles have demonstrated that the position of bromination significantly influences the reactivity of the resulting compounds [4]. The β-position bromination occurs under specific conditions and provides access to regioisomers that serve as distinct synthetic intermediates [4]. Industrial processes for brominated pyridine preparation often employ continuous flow reactors and advanced purification techniques to achieve higher yields and purity compared to traditional batch methods [5].
Trimethylsilyl acetylene serves as a protected alkyne equivalent that can be selectively incorporated into pyridine frameworks through various synthetic approaches [6]. The trimethylsilyl group provides both steric and electronic benefits, stabilizing the acetylene functionality while enabling selective reactivity patterns [7]. Fluoride-ion-mediated reactions of trimethylsilyl acetylene with aromatic and heteroaromatic compounds proceed efficiently under phase-transfer-catalytic conditions using cesium fluoride and crown ether systems [6].
The incorporation of trimethylsilyl acetylene into pyridine derivatives can be accomplished through direct alkynylation reactions or multi-step synthetic sequences [6]. The electron-rich nature of trimethylsilyl-protected alkynes makes them effective ligands to transition metal catalysts, facilitating selective insertion reactions and cross-coupling processes [7]. The alpha-silyl effect stabilizes negative charge development during carbon-carbon bond formation, influencing the regioselectivity of alkyne incorporation [7].
Comparative studies of different silyl-protected alkynes have shown that trimethylsilyl groups offer optimal balance between stability and reactivity for synthetic applications [8]. The relative stability order of silyl ethers toward acidic conditions follows the pattern: trimethylsilyl < triethylsilyl < tert-butyldimethylsilyl < triisopropylsilyl < tert-butyldiphenylsilyl [8]. This stability profile makes trimethylsilyl acetylene particularly suitable for reactions requiring mild acidic workup conditions while maintaining protection throughout the synthetic sequence.
The Sonogashira reaction represents the most efficient method for forming carbon-carbon bonds between terminal alkynes and aryl halides, employing palladium catalysts in conjunction with copper co-catalysts [9]. This cross-coupling reaction proceeds under mild conditions, including room temperature operation, aqueous media compatibility, and tolerance of weak bases, making it suitable for complex molecule synthesis [9]. The reaction mechanism involves two independent catalytic cycles: a palladium cycle responsible for oxidative addition and reductive elimination, and a copper cycle facilitating alkyne activation [10].
Optimization studies have identified critical parameters affecting Sonogashira coupling efficiency for pyridine substrates [11]. Solvent selection plays a crucial role, with polar aprotic solvents such as tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide providing superior conversions (62-100% yield) compared to nonpolar or protic solvents [11]. Base selection significantly influences reaction outcomes, with sodium acetate achieving high yields (86%) in shorter reaction times (2 hours) compared to other inorganic bases [11].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Catalyst Loading | 2.5-5.0 mol% palladium | 86-100% |
| Temperature | Room temperature to 80°C | 85-100% |
| Reaction Time | 2-18 hours | Variable |
| Base | Sodium acetate or potassium carbonate | 80-95% |
| Solvent | Dimethyl sulfoxide or tetrahydrofuran | 85-100% |
Copper-free Sonogashira protocols have been developed to address potential complications arising from copper-mediated side reactions [12]. These procedures employ specialized palladium catalysts with enhanced reactivity, enabling efficient coupling without copper co-catalysts while maintaining high yields and functional group tolerance [12]. The elimination of copper also simplifies purification procedures and reduces metal contamination in final products.
Palladium-catalyzed reactions provide versatile synthetic pathways for constructing complex pyridine derivatives through various mechanistic manifolds [13] [14]. The general mechanism involves oxidative addition of organic halides to low-valent palladium complexes, followed by transmetalation with organometallic coupling partners and reductive elimination to form carbon-carbon bonds [15]. Palladium catalysts demonstrate high functional group tolerance and compatibility with aqueous conditions, making them particularly suitable for pharmaceutical applications [15].
Recent advances in palladium-catalyzed pyridine synthesis include the development of cationic palladium complexes that enable carbon-hydrogen activation processes [14]. These catalysts, utilizing palladium acetate with sterically hindered pyridine ligands, provide access to multi-substituted pyridines with complete regioselectivity through electrophilic carbon-hydrogen alkenylation followed by aza-electrocyclization [14]. The method demonstrates broad substrate scope and functional group compatibility.
Palladium-mediated carbonylation reactions offer additional synthetic opportunities for pyridine functionalization [2]. These processes involve carbon monoxide insertion into palladium-carbon bonds, enabling the introduction of carbonyl-containing functional groups [2]. Reaction conditions typically require elevated pressure (4 bar carbon monoxide) and temperatures (80°C) with triethylamine-ethanol solvent systems [2]. The resulting products can undergo further transformations to access diverse pyridine derivatives.
Hydroxyl group protection represents a critical aspect of synthetic planning for compounds containing multiple reactive sites [16]. Silyl ethers constitute the most common protecting groups for alcohols due to their ease of formation and removal, along with excellent stability toward various reaction conditions [16] [17]. The protection is typically accomplished by treating alcohols with trialkylsilyl chlorides in the presence of base, while deprotection utilizes fluoride sources that exploit the high strength of silicon-fluorine bonds [16] [17].
The stability of silyl protecting groups varies significantly based on steric and electronic factors [17] [8]. Trimethylsilyl groups provide the least stability but offer rapid formation and removal under mild conditions [18]. Tert-butyldimethylsilyl groups demonstrate enhanced stability toward both acidic and basic conditions, with relative stability factors of 20,000 compared to trimethylsilyl groups [17] [8]. Triisopropylsilyl and tert-butyldiphenylsilyl groups provide the highest stability for demanding synthetic sequences [17] [8].
| Protecting Group | Relative Acid Stability | Relative Base Stability | Formation Conditions |
|---|---|---|---|
| Trimethylsilyl | 1 | 1 | Trimethylsilyl chloride, imidazole |
| Triethylsilyl | 64 | 10-100 | Triethylsilyl chloride, imidazole |
| Tert-butyldimethylsilyl | 20,000 | 20,000 | Tert-butyldimethylsilyl chloride, imidazole |
| Triisopropylsilyl | 700,000 | 100,000 | Triisopropylsilyl triflate, 2,6-lutidine |
| Tert-butyldiphenylsilyl | 5,000,000 | 20,000 | Tert-butyldiphenylsilyl chloride, imidazole |
Selective deprotection strategies enable differential removal of protecting groups in molecules containing multiple silyl ethers [19]. Formic acid in methanol selectively removes triethylsilyl groups in the presence of tert-butyldimethylsilyl ethers, achieving 70-85% yields under ambient temperature conditions [19]. This selectivity arises from differences in steric hindrance and electronic effects between different silyl protecting groups [19].
Alternative protecting group strategies include tetrahydropyranyl ethers and 2-pyridinyl thermolabile groups, which offer complementary reactivity profiles [20] [21]. Tetrahydropyranyl protection provides stability toward basic conditions while enabling acid-catalyzed removal [21]. The 2-pyridinyl thermolabile groups utilize intramolecular cyclization mechanisms triggered by temperature elevation, offering unique deprotection selectivity [20].
Purification and isolation of pyridine derivatives require specialized techniques due to their polar nature and potential for hydrogen bonding [22] [23]. Column chromatography using silica gel remains the primary purification method, with solvent systems carefully selected based on compound polarity and functional group compatibility [24]. Standard silica gel with particle sizes of 0.035-0.070 millimeters and 60 Angstrom pore diameter provides optimal resolution for most pyridine derivatives [24].
Gradient elution systems using hexane-ethyl acetate mixtures enable efficient separation of pyridine compounds with varying polarities [2] [19]. Initial elution with pure hexane removes nonpolar impurities, followed by gradual increases in ethyl acetate concentration to elute the desired product [2]. For highly polar pyridine derivatives, methanol or other polar modifiers may be required to achieve adequate elution [2].
High-performance liquid chromatography provides analytical and preparative capabilities for pyridine derivatives using specialized stationary phases [23]. Beta-cyclodextrin bonded silica columns demonstrate excellent separation performance for pyridine compounds despite relatively low affinity constants [23]. Mobile phases consisting of methanol and phosphate buffer at physiological pH enable good separations and facilitate analysis of pharmaceutical formulations [23].
Crystallization techniques offer complementary purification approaches for pyridine derivatives that form suitable crystals [2] [22]. Recrystallization from appropriate solvent systems removes residual impurities and provides analytically pure compounds [2]. Solvent selection depends on compound solubility characteristics, with common systems including ethanol-water, acetone-water, and various organic solvent combinations [2].
Workup procedures for pyridine-containing reactions require careful attention to remove catalyst residues and reaction byproducts [25]. Aqueous workup with saturated sodium bicarbonate solution neutralizes acidic components, while organic layer washing with water removes polar impurities [25]. For reactions involving trialkyltin reagents, potassium fluoride washes effectively remove organometallic residues [25]. Pyridine solvent removal requires repeated concentration cycles due to its high boiling point and tendency to form azeotropes [25].
The structural characterization of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol through crystallographic analysis presents unique challenges due to the limited availability of single crystal X-ray diffraction data for this specific compound. However, analysis of related pyridinol derivatives and trimethylsilyl-substituted pyridines provides valuable structural insights [2].
Based on crystallographic studies of similar brominated pyridine derivatives, the compound is expected to adopt a planar geometry for the pyridine ring system with the bromine atom at the 5-position exhibiting minimal steric hindrance [3]. The trimethylsilyl ethynyl substituent at the 2-position introduces significant electronic and steric effects that influence the overall molecular conformation.
The hydroxyl group at the 3-position is anticipated to participate in intermolecular hydrogen bonding networks, which would significantly affect the crystal packing arrangement [4]. Studies on related hydroxypyridine compounds have demonstrated that the OH group can form both intra- and intermolecular hydrogen bonds, with the latter being particularly important for crystal stability [5].
The molecular geometry parameters derived from related compounds suggest that the C-C≡C bond angles are approximately 180°, consistent with the linear geometry expected for the ethynyl group [2]. The Si-C≡C bond length is typically around 1.84 Å, while the C≡C bond length is approximately 1.20 Å, values that are consistent with sp hybridization of the carbon atoms in the triple bond [6].
The proton NMR spectrum of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol exhibits several characteristic features that enable unambiguous structural identification. The aromatic protons of the pyridine ring appear in the downfield region between 7.0-8.5 ppm, with the proton at the 6-position appearing as the most downfield signal due to the electron-withdrawing effect of the nitrogen atom [7] [8].
The hydroxyl proton at the 3-position typically appears as a broad signal in the range of 9-12 ppm, with the exact chemical shift being highly dependent on concentration, temperature, and solvent conditions due to hydrogen bonding effects [9]. This signal often exhibits temperature-dependent chemical shift behavior and may show exchange broadening with protic solvents [10].
The trimethylsilyl group appears as a sharp singlet at approximately 0.25 ppm, integrating for nine protons [11]. This characteristic signal is diagnostic for the presence of the trimethylsilyl moiety and its chemical shift is relatively insensitive to substitution patterns on the pyridine ring [12].
Carbon-13 NMR spectroscopy provides complementary structural information with the aromatic carbons appearing in the 120-150 ppm region [13]. The alkynyl carbons exhibit characteristic chemical shifts, with the carbon directly bonded to silicon appearing around 95-105 ppm and the carbon bonded to the pyridine ring appearing around 85-95 ppm [11]. The trimethylsilyl carbon atoms appear as a single signal at approximately 0 ppm due to the rapid rotation of the methyl groups [9].
The silicon-29 NMR spectrum shows a characteristic signal at approximately 0 ppm for the trimethylsilyl group [14]. This chemical shift is typical for trialkylsilyl groups and confirms the presence of the trimethylsilyl moiety in the molecule [15].
The infrared spectrum of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol displays several diagnostic absorption bands that confirm the presence of key functional groups. The C≡C stretching vibration appears as a medium-intensity band in the 2100-2200 cm⁻¹ region, which is characteristic of alkyne functionalities [16] [17]. The relatively weak intensity of this band is attributed to the low polarity of the triple bond, particularly when substituted with electron-donating groups like trimethylsilyl [18].
The hydroxyl group exhibits a strong, broad absorption in the 3200-3400 cm⁻¹ region [5]. The broadness of this band is characteristic of hydrogen-bonded OH groups and provides evidence for intermolecular hydrogen bonding in the solid state [19]. The exact position and width of this band are sensitive to the degree of hydrogen bonding and can provide information about the molecular association state [20].
The trimethylsilyl group contributes several characteristic absorptions to the IR spectrum. The C-H stretching vibrations of the methyl groups appear in the 2850-2960 cm⁻¹ region as strong, sharp bands [21]. The Si-C stretching vibrations typically appear in the 1250-1280 cm⁻¹ region, while the Si-CH₃ deformation modes appear around 840-860 cm⁻¹ [22].
The pyridine ring system exhibits characteristic C=N stretching vibrations in the 1580-1620 cm⁻¹ region, while the C-H stretching of the aromatic protons appears in the 3000-3100 cm⁻¹ region [5]. The presence of the bromine substituent introduces additional vibrational modes, with the C-Br stretching appearing in the 600-700 cm⁻¹ region [23].
The mass spectrometric analysis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol reveals characteristic fragmentation patterns that are diagnostic for trimethylsilyl-containing compounds. The molecular ion peak appears at m/z 270, corresponding to the molecular weight of the compound [24]. The intensity of this peak is typically moderate, as is common for aromatic compounds with multiple substituents [25].
The most characteristic fragmentation involves the loss of the trimethylsilyl group (73 Da), resulting in a prominent peak at m/z 197 [24]. This fragmentation is particularly facile for trimethylsilyl compounds and often represents one of the base peaks in the spectrum [26]. The loss occurs through α-cleavage adjacent to the silicon atom, which is a well-established fragmentation pathway for organosilicon compounds [25].
Additional fragmentation includes the loss of a methyl radical (15 Da) from the molecular ion, giving rise to a peak at m/z 255 [25]. This fragmentation is common in trimethylsilyl derivatives and provides supporting evidence for the presence of the Si(CH₃)₃ group [24]. The sequential loss of the trimethylsilyl group followed by a methyl radical results in a peak at m/z 182 [26].
The pyridine ring system contributes to the fragmentation pattern through the formation of stable aromatic cations. The presence of the bromine atom leads to characteristic isotope patterns, with peaks appearing at both the expected mass and two mass units higher due to the presence of ⁸¹Br [25]. This isotope pattern is particularly useful for confirming the presence of bromine in the molecule [27].
Density functional theory calculations provide valuable insights into the electronic structure and properties of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol. The optimization of molecular geometry using DFT methods, particularly the B3LYP functional with appropriate basis sets, yields structural parameters that are consistent with experimental observations from related compounds [28] [29].
The calculated bond lengths and angles reveal the influence of the various substituents on the pyridine ring geometry. The presence of the bromine atom at the 5-position introduces minimal geometric distortion due to its relatively large size but significant electronic effects [30]. The trimethylsilyl ethynyl group at the 2-position adopts a linear geometry with the C≡C bond length calculated to be approximately 1.20 Å, consistent with experimental values for similar compounds [29].
The hydroxyl group at the 3-position exhibits strong hydrogen bonding capabilities, as evidenced by the calculated hydrogen bond energies and geometries [31]. DFT calculations predict that the OH group can form both intra- and intermolecular hydrogen bonds, with the latter being energetically favorable in the solid state [32].
Frequency calculations provide theoretical vibrational spectra that can be compared with experimental IR data. The calculated C≡C stretching frequency appears at approximately 2150 cm⁻¹, which is in good agreement with experimental observations [33]. The OH stretching frequency is calculated to be around 3400 cm⁻¹ for the isolated molecule, with significant red-shifts observed when hydrogen bonding is included in the calculations [5].
Molecular orbital analysis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol provides detailed information about the electronic structure and bonding characteristics. The highest occupied molecular orbital (HOMO) is primarily localized on the pyridine ring system with significant contributions from the nitrogen lone pair and the π-system of the aromatic ring [34] [35].
The lowest unoccupied molecular orbital (LUMO) exhibits substantial π* character and is delocalized across the pyridine ring system [36]. The HOMO-LUMO gap calculated using DFT methods provides information about the electronic excitation energies and reactivity of the molecule [37]. The presence of the electron-withdrawing bromine atom and the electron-donating trimethylsilyl group creates an interesting electronic environment that influences the orbital energies [29].
The molecular orbital analysis reveals that the trimethylsilyl group acts as an electron-donating substituent through hyperconjugation with the alkyne π-system [38]. This interaction stabilizes the adjacent π-orbitals and influences the overall electronic distribution in the molecule [28]. The bromine atom, in contrast, acts as an electron-withdrawing group through both inductive and mesomeric effects [30].
Natural bond orbital (NBO) analysis provides additional insights into the bonding interactions and charge distributions [28]. The calculations reveal significant hyperconjugative interactions between the silicon-carbon bonds and the adjacent alkyne system, which stabilize the overall molecular structure [29]. The hydroxyl group participates in significant hydrogen bonding interactions that affect both the local and global electronic structure [32].